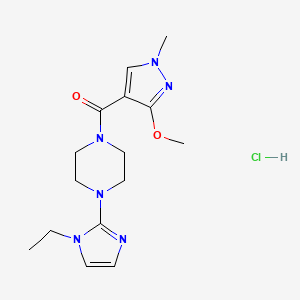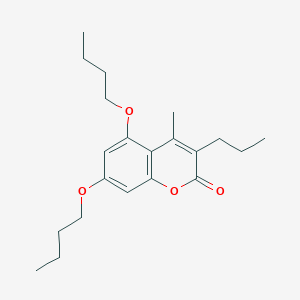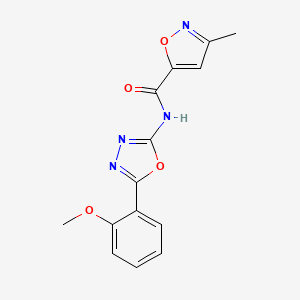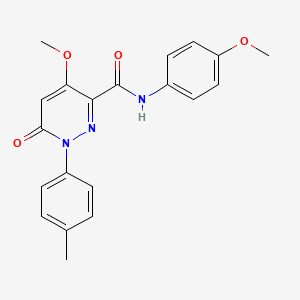
3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, during the febuxostat synthesis process, the last step is the hydrolysis of ester intermediates . Another example is the synthesis of a new class of thiazolyl α-aminophosphonate derivatives by one-pot Kabachnik–Fields reaction of ethyl 2- (3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Pyrazole derivatives, including similar compounds to 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, have been found effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors show significant efficiency and adhere to the steel surface following the Langmuir adsorption isotherm. Their effectiveness varies with concentration and temperature (Yadav, Gope, Kumari, & Yadav, 2016).
Photophysical and Quantum Chemical Analysis : Research on pyrazoline derivatives, which are structurally related to 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, has shown their potential in photophysical applications. These compounds exhibit unique solvatochromic responses and can be encapsulated within nanocavities, demonstrating potential in materials science and nanotechnology (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Surface and Adsorption Properties : Heterocyclic derivatives of pyrazole-4-carbonitrile have been explored for their surface and adsorption properties. These studies provide insights into the physical chemistry aspects of such compounds, which can be crucial in developing new materials and coatings (Abdel Hameed et al., 2020).
Synthesis and Applications in Organic Chemistry : Various synthetic approaches have been developed for pyrazole-4-carbonitrile derivatives. These methods have broadened the scope of these compounds in organic chemistry, potentially leading to new pharmaceuticals, agrochemicals, and materials (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Antimicrobial Activity : Schiff bases using pyrazole-4-carbonitrile derivatives have been synthesized and shown to possess significant antimicrobial activity. This points to potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Synthesis of Novel Compounds : Research has also focused on the synthesis of novel compounds using pyrazole-4-carbonitrile derivatives, highlighting the versatility of these compounds in creating a wide range of chemical entities with potential applications in various fields (McFadden & Huppatz, 1991).
Facile Synthetic Approaches : Novel synthetic approaches have been developed for pyrazole-4-carbonitrile derivatives, leading to a variety of new compounds. These methods are crucial for expanding the applications of these compounds in different scientific fields (Ali, Ragab, Abdelghafar, & Farag, 2016).
Wirkmechanismus
Target of Action
The primary target of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine and xanthine to uric acid, a process that occurs during the breakdown of purines in the body .
Mode of Action
Febuxostat acts as a non-purine-selective inhibitor of xanthine oxidase . It binds to the molybdenum pterin center, which is the active site of xanthine oxidase, thereby inhibiting the enzyme . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, leading to a reduction in serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, Febuxostat disrupts the final steps of this pathway, preventing the formation of uric acid from hypoxanthine and xanthine . This results in lower serum uric acid levels, which can help manage conditions like gout, where uric acid accumulation leads to painful joint inflammation .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed when administered orally . It has a protein binding rate of 99.2% to albumin . The drug is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . It has an elimination half-life of approximately 5 to 8 hours . Excretion occurs through both urine (around 49%, mostly as metabolites, 3% as unchanged drug) and feces (around 45%, mostly as metabolites, 12% as unchanged drug) .
Result of Action
The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, where the accumulation of uric acid crystals in joints leads to painful inflammation . By reducing the production of uric acid, Febuxostat can help prevent these painful flare-ups .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of Febuxostat. For instance, a diet high in purines can increase uric acid levels in the body, potentially reducing the efficacy of Febuxostat. Similarly, conditions that affect liver function, where the drug is metabolized, could also impact the drug’s efficacy and safety profile .
Eigenschaften
IUPAC Name |
3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(12-21)13-23(22-20)18-6-4-3-5-7-18/h3-11,13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKIWXMFZZHSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)



![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
